molecular formula C10H8ClNO B13608667 6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile

6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile

Cat. No.: B13608667
M. Wt: 193.63 g/mol
InChI Key: PLPYVXJDZSNAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a benzopyran derivative characterized by a fused bicyclic structure (benzene ring fused to a dihydropyran ring) with a nitrile (–CN) group at position 4 and a chlorine atom at position 6. The molecular formula is C₁₀H₈ClNO (molecular weight: 193.63 g/mol). Benzopyrans are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and antitumor properties, though specific pharmacological data for this compound remains understudied.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

6-chloro-3,4-dihydro-2H-chromene-4-carbonitrile

InChI

InChI=1S/C10H8ClNO/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-2,5,7H,3-4H2

InChI Key

PLPYVXJDZSNAFO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1C#N)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 6-chloro-2H-chromene with malononitrile in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for 6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their distinguishing features are highlighted below:

Table 1: Structural Comparison
Compound Name Molecular Formula Core Structure Substituents Functional Groups
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile C₁₀H₈ClNO Benzopyran (dihydro) 6-Cl, 4-CN Nitrile, Chloro
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) C₁₇H₁₄N₂O₂ Chromene (4H) 2-NH₂, 5-OH, 4-(4-methylphenyl), 3-CN Amino, Hydroxy, Nitrile, Aryl
3-[(4-Chlorophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one C₁₆H₁₁ClO₂ Benzopyran (dihydro) 3-(4-Cl-benzylidene), 4-keto Ketone, Chloro, Methylene bridge
Hydrochlorothiazide C₇H₈ClN₃O₄S₂ Benzothiadiazine 6-Cl, 7-sulfonamide, 1,1-dioxide Sulfonamide, Chloro, Dioxide

Key Observations :

  • Core Heterocycles : The target compound shares a dihydrobenzopyran core with 1E and the benzopyran-4-one analog , but differs from hydrochlorothiazide’s benzothiadiazine core .
  • Substituents: The 6-Cl and 4-CN groups in the target contrast with 1E’s amino, hydroxy, and aryl substituents . The benzopyran-4-one analog replaces the nitrile with a ketone and incorporates a chlorophenyl-methylene group .
  • Functional Diversity : Hydrochlorothiazide’s sulfonamide and dioxide groups confer distinct solubility and pharmacological properties compared to the nitrile-dominated reactivity of the target .

Physicochemical Properties

Table 2: Physical Properties
Compound Melting Point (°C) Rf Value Solubility (Predicted)
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile Not reported Not reported Low (nonpolar core)
1E 223–227 0.41 Moderate (polar groups)
Benzopyran-4-one analog Not reported Not reported Low (aromatic ketone)

Analysis :

  • The target’s lack of polar groups (e.g., –OH, –NH₂) likely reduces solubility compared to 1E, which has hydroxy and amino groups .
  • The nitrile group may enhance thermal stability, though melting point data is unavailable for direct comparison.

Spectral Data Analysis

Table 3: Spectral Signatures
Compound IR (cm⁻¹) LCMS (m/z)
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile Predicted: ~2,200 (–CN), ~600 (C–Cl) Not reported
1E 3,464 (–NH₂), 3,317 (–OH), 2,204 (–CN) 277 [M]⁻
Benzopyran-4-one analog Not reported Not reported

Insights :

  • The target’s IR spectrum would show a strong –CN stretch (~2,200 cm⁻¹) and C–Cl bond vibrations (~600 cm⁻¹), aligning with 1E’s nitrile signal .
  • 1E’s additional –NH₂ and –OH stretches distinguish it from the target’s simpler functional profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.